

### The role of the NOTA chelator in PSMA-BCH

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Psma-bch  |           |
| Cat. No.:            | B11928229 | Get Quote |

An In-depth Technical Guide on the Core Role of the NOTA Chelator in PSMA-BCH

# **Executive Summary**

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and radioligand therapy of prostate cancer. Small molecule inhibitors of PSMA, when chelated with a radionuclide, allow for sensitive and specific imaging via Positron Emission Tomography (PET). **PSMA-BCH**, a precursor developed at Beijing Cancer Hospital, utilizes the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for this purpose. This guide provides a comprehensive technical overview of the role of the NOTA chelator in **PSMA-BCH**, focusing on its impact on radiochemical properties, in vitro performance, and in vivo pharmacokinetics. Quantitative data from comparative studies are presented, alongside detailed experimental protocols and workflow visualizations to support researchers, scientists, and drug development professionals.

# Introduction to PSMA-Targeted Imaging and the NOTA Chelator

PSMA is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker for targeted imaging and therapy.[1] **PSMA-BCH** is a PSMA-targeting ligand that consists of three key components: a high-affinity binding moiety (typically a glutamate-urea-lysine scaffold) that recognizes and binds to PSMA, a linker molecule, and a bifunctional chelator.[1][2]



The chelator is a critical component that securely binds a metallic radionuclide, such as Gallium-68 (<sup>68</sup>Ga), for PET imaging.[1] The choice of chelator profoundly influences the stability, radiolabeling efficiency, and in vivo biodistribution of the resulting radiopharmaceutical. NOTA is a macrocyclic, hexadentate chelator that forms highly stable complexes with <sup>68</sup>Ga.[3] Its structure allows for efficient and stable coordination of the radiometal, which is essential for preventing the release of the radionuclide in vivo and ensuring high-quality imaging with low background signal.

# Core Functional Diagram: PSMA-BCH Radiopharmaceutical

The fundamental structure of a NOTA-based PSMA radiopharmaceutical involves the coordination of a radiometal by the NOTA chelator, which is covalently linked to the PSMA-targeting ligand.



Click to download full resolution via product page

Caption: Structure of a <sup>68</sup>Ga-NOTA-**PSMA-BCH** radiopharmaceutical.

# **Quantitative Data Analysis**

The selection of a chelator is a data-driven process. The following tables summarize the key quantitative parameters of NOTA-based PSMA agents in comparison to other common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HBED-CC.

# Table 1: Physicochemical and Radiochemical Properties



| Compoun<br>d                                   | Chelator | Radiolab<br>eling<br>Yield | Radioche<br>mical<br>Purity | Specific/<br>Molar<br>Activity | LogP             | Stability<br>Constant<br>(KML) for |
|------------------------------------------------|----------|----------------------------|-----------------------------|--------------------------------|------------------|------------------------------------|
| <sup>68</sup> Ga-<br>PSMA-<br>BCH              | NOTA     | >99%                       | >99%                        | 59-74 GBq/<br>μmol             | -                | 31.1                               |
| <sup>68</sup> Ga-<br>NOTA-GC-<br>PSMA          | NOTA     | >94.2% ±<br>1.9%           | >96.3% ±<br>3.37%           | 17.24 ±<br>4.96 GBq/<br>μmol   | -2.598 ±<br>0.16 | -                                  |
| <sup>68</sup> Ga-2 (p-<br>SCN-Bn-<br>NOTA)     | NOTA     | ~95-99%                    | >98%                        | >168 GBq/<br>µmol              | -4.04 ±<br>0.16  | 31.1                               |
| <sup>68</sup> Ga-1<br>(DOTA-<br>monoamid<br>e) | DOTA     | ~95-99%                    | >98%                        | >168 GBq/<br>µmol              | -3.0 ± 0.1       | 21.3                               |
| <sup>68</sup> Ga-<br>DKFZ-<br>PSMA-11          | HBED-CC  | ~95-99%                    | >98%                        | >168 GBq/<br>µmol              | -3.89 ±<br>0.16  | -                                  |
| <sup>64</sup> Cu-<br>NOTA-<br>PSMA-3Q          | NOTA     | -                          | -                           | -                              | -2.61 ±<br>0.03  | -                                  |
| <sup>64</sup> Cu-<br>DOTA-<br>PSMA-3Q          | DOTA     | -                          | -                           | -                              | -2.34 ±<br>0.08  | -                                  |

LogP is the partition coefficient between n-octanol and PBS, indicating hydrophilicity (lower values are more hydrophilic).

# **Table 2: In Vitro Binding Affinity and Cellular Uptake**



| Compound                          | Cell Line       | Binding Affinity (Ki<br>or K <sub>D</sub> ) | Cellular Uptake<br>(%/1x10 <sup>6</sup> cells) |
|-----------------------------------|-----------------|---------------------------------------------|------------------------------------------------|
| Al <sup>18</sup> F-PSMA-BCH       | 22Rv1 (PSMA+)   | 2.90 ± 0.83 nM (K <sub>D</sub> )            | 1.32 ± 0.10 at 60 min                          |
| <sup>68</sup> Ga-NOTA-GC-<br>PSMA | LNCaP (PSMA+)   | 0.51 μM (Ko)                                | 1.70 ± 0.13 at 120 min                         |
| <sup>68</sup> Ga-2 (NOTA)         | PC3 PIP (PSMA+) | 0.81 nM (Ki)                                | Significantly higher than <sup>68</sup> Ga-1   |
| <sup>68</sup> Ga-1 (DOTA)         | PC3 PIP (PSMA+) | 0.16 nM (Ki)                                | -                                              |
| <sup>68</sup> Ga-DKFZ-PSMA-11     | PC3 PIP (PSMA+) | 0.03 nM (Ki)                                | Significantly higher than <sup>68</sup> Ga-1   |
| Cunotadipep (NOTA)                | 22Rv1 (PSMA+)   | 2.17 ± 0.25 nM (Ki)                         | 6.02 ± 0.05                                    |
| Cudotadipep (DOTA)                | 22Rv1 (PSMA+)   | 6.75 ± 0.42 nM (Ki)                         | 2.93 ± 0.06                                    |

Table 3: Comparative In Vivo Tumor Uptake (%ID/g)

| Compound                          | Tumor Model        | 1h post-<br>injection             | 2h post-<br>injection     | 3h post-<br>injection     |
|-----------------------------------|--------------------|-----------------------------------|---------------------------|---------------------------|
| Al <sup>18</sup> F-PSMA-<br>BCH   | 22Rv1 (PSMA+)      | 7.87 ± 2.37                       | -                         | -                         |
| <sup>68</sup> Ga-2 (NOTA)         | PC3 PIP<br>(PSMA+) | Higher than<br><sup>68</sup> Ga-1 | No significant difference | No significant difference |
| <sup>68</sup> Ga-1 (DOTA)         | PC3 PIP<br>(PSMA+) | Lower than <sup>68</sup> Ga-<br>2 | No significant difference | No significant difference |
| <sup>68</sup> Ga-DKFZ-<br>PSMA-11 | PC3 PIP<br>(PSMA+) | -                                 | No significant difference | No significant difference |

# **Table 4: Comparative In Vivo Non-Target Organ Uptake** and Clearance



| Compound (Chelator)                     | Key Feature                                                                              | Reference |
|-----------------------------------------|------------------------------------------------------------------------------------------|-----------|
| <sup>68</sup> Ga-2 (NOTA)               | Fastest clearance from all tissues, including kidney and salivary gland.                 |           |
| <sup>68</sup> Ga-DKFZ-PSMA-11 (HBED-CC) | Highest uptake and retention in normal tissues (kidney, blood, spleen, salivary glands). | <u> </u>  |
| <sup>64</sup> Cu-NOTA-PSMA-3Q (NOTA)    | Significantly lower liver uptake compared to its DOTA counterpart.                       | <u> </u>  |
| <sup>64</sup> Cu-DOTA-PSMA-3Q (DOTA)    | Higher liver uptake.                                                                     | -         |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from the preclinical evaluations of NOTA-PSMA agents.

# Synthesis of NOTA-PSMA (PSMA-BCH) Precursor

The NOTA-conjugated precursor is typically synthesized using solid-phase peptide synthesis.

- Resin Loading: The initial amino acid (e.g., Lysine) is attached to a solid support resin.
- Peptide Elongation: A series of coupling and deprotection steps are performed to build the peptide chain, including the glutamate-urea-lysine targeting moiety.
- Chelator Conjugation: The NOTA chelator, often as an activated ester (e.g., NOTA-NHS ester), is coupled to the N-terminus or a side chain of the peptide.
- Cleavage and Deprotection: The completed precursor is cleaved from the resin, and all
  protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).



• Characterization: The final product's identity and purity (>95%) are confirmed by mass spectrometry and analytical HPLC.

## Radiolabeling Protocol for <sup>68</sup>Ga-PSMA-BCH



Click to download full resolution via product page

Caption: Workflow for <sup>68</sup>Ga-labeling of the NOTA-PSMA precursor.



#### **Detailed Steps:**

- Elution: <sup>68</sup>GaCl₃ is eluted from a <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.1 N HCl. The eluate may be pre-concentrated on a cation-exchange cartridge.
- Reaction Mixture: The NOTA-PSMA precursor (e.g., 20 μg) is mixed with the <sup>68</sup>GaCl<sub>3</sub> eluate and a buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.
- Incubation: The reaction mixture is incubated at room temperature for 5-10 minutes. Unlike DOTA, which often requires heating, NOTA allows for mild, room-temperature labeling conditions.
- Quality Control: The radiochemical purity and yield are determined by RP-HPLC equipped with a radioactivity detector.

## **In Vitro Stability Assay**

- Incubation: The final radiolabeled product, <sup>68</sup>Ga-**PSMA-BCH**, is incubated in phosphate-buffered saline (PBS) and in human or fetal bovine serum (FBS) at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 30, 60, 90, 120 minutes).
- Analysis: The radiochemical purity of each aliquot is analyzed by radio-HPLC to determine the percentage of intact radiotracer over time. <sup>68</sup>Ga-NOTA-GC-PSMA has shown stability with over 96% purity after 2 hours.

## Competitive Binding Assay (Determination of KD/Ki)

- Cell Plating: PSMA-positive cells (e.g., LNCaP or 22Rv1) are seeded in multi-well plates.
- Incubation: Cells are incubated with a known concentration of a PSMA-specific radioligand (e.g., <sup>125</sup>I-MIP-1072) and increasing concentrations of the non-radiolabeled precursor (e.g., PSMA-BCH).
- Washing and Lysis: After incubation, cells are washed to remove unbound ligand, and then lysed.
- Measurement: The radioactivity in the cell lysate is measured using a gamma counter.



Analysis: The data are analyzed using non-linear regression to calculate the IC<sub>50</sub> (the
concentration of the compound that displaces 50% of the radioligand). The Ki or Kp is then
calculated from the IC<sub>50</sub> value.

## Cellular Uptake and Internalization Studies





#### Click to download full resolution via product page

Caption: Workflow for in vitro cellular uptake experiments.

- Cell Plating: PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells are
  plated in 24-well plates.
- Blocking (for specificity): A subset of PSMA-positive wells is pre-incubated with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., ZJ-43) to block specific binding.
- Incubation: All wells are incubated with a fixed concentration of <sup>68</sup>Ga-**PSMA-BCH** for various durations (e.g., 30, 60, 90, 120 min) at 37°C.
- Washing: Cells are washed with cold PBS to remove unbound radioactivity.
- Measurement: The amount of cell-associated radioactivity is measured in a gamma counter.
   The results are expressed as a percentage of the total added activity.

# In Vivo Biodistribution and PET Imaging

- Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC-3) cells into immunodeficient mice.
- Injection: Once tumors reach a suitable size, mice are injected with the radiotracer (e.g., <sup>68</sup>Ga-**PSMA-BCH**) via the tail vein.
- Imaging: At specified time points (e.g., 1, 2, 3 hours post-injection), mice are anesthetized and imaged using a small-animal PET/CT scanner.
- Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.
- Analysis: The uptake in each tissue is calculated and expressed as the percentage of the
  injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle,
  tumor-to-kidney) are then calculated.



## Conclusion: The Advantage of NOTA in PSMA-BCH

The NOTA chelator plays a fundamental role in defining the favorable characteristics of **PSMA-BCH**-based radiopharmaceuticals. Its primary advantages include:

- High Stability: NOTA forms a thermodynamically stable and kinetically inert complex with 68Ga, minimizing the in vivo release of the radionuclide and reducing background radiation dose.
- Favorable Radiolabeling Conditions: It allows for rapid and high-yield radiolabeling under mild, room-temperature conditions, which is advantageous for kit-based preparations and preserves the integrity of the targeting molecule.
- Improved Pharmacokinetics: Preclinical comparative studies consistently demonstrate that NOTA-chelated PSMA agents exhibit faster clearance from non-target tissues, particularly the kidneys and salivary glands, when compared to agents using other chelators like DOTA and HBED-CC. This leads to higher tumor-to-background ratios and improved image quality.
- Hydrophilicity: The NOTA-<sup>68</sup>Ga complex is highly hydrophilic, which contributes to its rapid renal clearance and low non-specific binding.

In conclusion, the integration of the NOTA chelator into the **PSMA-BCH** platform results in a radiopharmaceutical with excellent stability, efficient preparation, and superior pharmacokinetic properties. These attributes make <sup>68</sup>Ga-**PSMA-BCH** a highly promising candidate for the clinical PET imaging of prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of the NOTA chelator in PSMA-BCH].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b11928229#the-role-of-the-nota-chelator-in-psma-bch]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com